molecular formula C21H24N2O6S B11131965 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide

Cat. No.: B11131965
M. Wt: 432.5 g/mol
InChI Key: MBKRFJREDZQINJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring, a pyrrolidine sulfonyl group, and a phenoxyacetamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using reagents like sulfonyl chlorides.

    Attachment of the Phenoxyacetamide Moiety: This final step involves the coupling of the benzodioxin and pyrrolidine sulfonyl intermediates with a phenoxyacetamide derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced derivatives of the sulfonyl group.

    Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry:

    Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

    Material Production: Incorporated into advanced materials for improved performance.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or diagnostic effects.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(morpholin-1-ylsulfonyl)phenoxy]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the sulfonyl group (pyrrolidine vs. morpholine vs. piperidine).
  • Reactivity: These structural differences can influence the reactivity and stability of the compounds.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on their structural differences.

This detailed article provides a comprehensive overview of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C21H24N2O6S/c1-15-12-17(30(25,26)23-8-2-3-9-23)5-7-18(15)29-14-21(24)22-16-4-6-19-20(13-16)28-11-10-27-19/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,24)

InChI Key

MBKRFJREDZQINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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